molecular formula C20H18BrN3O3 B11598563 2-[(4-Bromophenoxy)methyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile

2-[(4-Bromophenoxy)methyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B11598563
M. Wt: 428.3 g/mol
InChI Key: RUKCAGUNSGKYII-UHFFFAOYSA-N
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Description

2-[(4-Bromophenoxy)methyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile is an organic compound with a complex structure, featuring a bromophenoxy group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenoxy)methyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps One common approach is to start with the bromination of phenol to obtain 4-bromophenol This is followed by the reaction with formaldehyde to form 4-bromophenoxymethyl alcohol The next step involves the formation of the oxazole ring through a cyclization reaction with appropriate reagents and conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenoxy)methyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(4-Bromophenoxy)methyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenoxy)methyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile
  • 2-[(4-Chlorophenoxy)methyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Uniqueness

2-[(4-Bromophenoxy)methyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

2-[(4-bromophenoxy)methyl]-5-[2-(4-methoxyphenyl)ethylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H18BrN3O3/c1-25-16-6-2-14(3-7-16)10-11-23-20-18(12-22)24-19(27-20)13-26-17-8-4-15(21)5-9-17/h2-9,23H,10-11,13H2,1H3

InChI Key

RUKCAGUNSGKYII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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